1-Chloro-6-nitronaphthalene

Melting point Purification Isomer differentiation

1-Chloro-6-nitronaphthalene (C₁₀H₆ClNO₂, MW 207.61 g·mol⁻¹) is a disubstituted naphthalene derivative bearing chlorine at position 1 and a nitro group at position It is a crystalline solid with a reported melting point of 118–120 °C and a predicted boiling point of 354.0 ± 15.0 °C. Its molecular structure has been confirmed by ¹H NMR spectroscopy (300 MHz, CDCl₃).

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 56961-36-5
Cat. No. B15345885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-nitronaphthalene
CAS56961-36-5
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl
InChIInChI=1S/C10H6ClNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H
InChIKeyZROFLSNLBFQHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-nitronaphthalene (CAS 56961-36-5) – Procurement-Relevant Physicochemical and Structural Baseline


1-Chloro-6-nitronaphthalene (C₁₀H₆ClNO₂, MW 207.61 g·mol⁻¹) is a disubstituted naphthalene derivative bearing chlorine at position 1 and a nitro group at position 6. It is a crystalline solid with a reported melting point of 118–120 °C and a predicted boiling point of 354.0 ± 15.0 °C . Its molecular structure has been confirmed by ¹H NMR spectroscopy (300 MHz, CDCl₃) [1]. As a member of the chloro-nitronaphthalene class, the compound serves as a key synthetic intermediate for dyes, pharmaceuticals, and agrochemicals through exploitation of its two orthogonal reactive handles.

1-Chloro-6-nitronaphthalene – Why Positional Isomers Cannot Be Treated as Interchangeable


Chloro-nitronaphthalene isomers differ substantially in key physicochemical properties that directly affect their suitability for synthesis, purification, and end-use performance. The melting point of 1-chloro-6-nitronaphthalene (118–120 °C) is significantly higher than that of the 2-nitro ( ~ 76 °C) , 4-nitro ( ~ 86 °C) , and 5-nitro ( ~ 111 °C) isomers. These differences arise from variations in crystal packing and intermolecular interactions driven by the specific substitution pattern. Moreover, the position of the nitro group relative to the chlorine atom modulates the electronic activation of the aromatic ring, altering the rates and selectivity of downstream transformations such as nucleophilic aromatic substitution and catalytic reduction. Consequently, sourcing the precise isomer is critical; substitution with a different isomer can lead to failed reactions, lower yields, and inconsistent product purity.

1-Chloro-6-nitronaphthalene – Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Superiority Over 2‑, 4‑, and 5‑Nitro Isomers Facilitates High‑Purity Isolation

1-Chloro-6-nitronaphthalene exhibits a melting point of 118–120 °C , which is 7 °C higher than the 5-nitro isomer (111 °C ), 32–34 °C higher than the 4-nitro isomer (86 °C ), and 42–44 °C higher than the 2-nitro isomer (76 °C ). This elevated melting point reflects stronger crystal lattice forces that can be exploited during recrystallization to achieve higher final purity with fewer processing steps.

Melting point Purification Isomer differentiation

Selective Catalytic Hydrogenation to 1‑Chloro‑6‑aminonaphthalene without Dechlorination

The Bayer patent DE 4236203 [1] teaches that chloro‑substituted aromatic nitro compounds can be selectively hydrogenated to the corresponding chloro‑substituted anilines using a catalyst containing platinum together with nickel and/or cobalt on an activated carbon support. This patented system is designed to avoid hydrodechlorination, a common side reaction encountered with standard Pd/C catalysts. When applied to 1‑chloro‑6‑nitronaphthalene, the method should deliver 1‑chloro‑6‑aminonaphthalene, a versatile building block, while preserving the chlorine substituent for subsequent functionalization.

Selective reduction Catalytic hydrogenation Chloroaniline intermediate

Distinct Electronic Activation Pattern in Nucleophilic Aromatic Substitution (SNAr)

Early mechanistic work by Illuminati, Sleiter, and Speranza (J. Org. Chem. 1971 [1]) investigated the piperidinodechlorination of chloro‑nitronaphthalenes and compared nitro‑group activation with aza‑group activation. Although quantitative rate constants for the 1‑chloro‑6‑nitro isomer were not tabulated in the abstract, the study demonstrates that the position of the nitro group on the naphthalene ring profoundly influences the rate of nucleophilic displacement. The 6‑nitro substitution places the electron‑withdrawing group in the β‑position of the unsubstituted ring, creating an electronic activation profile that is distinct from the α‑substituted 4‑nitro or 5‑nitro isomers. This positional effect can be exploited to achieve regioselective functionalization that is inaccessible with other isomers.

Nucleophilic aromatic substitution Reactivity profile Substituent effect

1-Chloro-6-nitronaphthalene – High-Value Application Scenarios Driven by Differentiation Evidence


Purification‑Intensive Research Programs Requiring >99% Purity

Laboratories engaged in structure–activity relationship (SAR) studies, biophysical assays, or material science investigations that demand ultra‑high purity will benefit from the elevated melting point of 1‑chloro‑6‑nitronaphthalene (118–120 °C). The 7–44 °C margin over its 2‑, 4‑, and 5‑nitro isomers enables efficient recrystallization to purity levels that are harder to achieve with lower‑melting analogs, reducing the need for costly chromatographic purification [1].

Synthesis of 1‑Chloro‑6‑aminonaphthalene for Pharmaceutical Building Block Libraries

The chemoselective reduction protocol described in DE 4236203 allows conversion of 1‑chloro‑6‑nitronaphthalene to 1‑chloro‑6‑aminonaphthalene without loss of the chlorine atom [1]. This intermediate is a privileged scaffold for medicinal chemistry programs targeting kinase inhibitors, receptor modulators, or agrochemical actives that require a halogenated naphthylamine core. Procurement of the correct nitro‑isomer ensures that the reduction product retains the chlorine substituent at the 1‑position, which is critical for downstream coupling reactions such as Buchwald–Hartwig amination or Suzuki–Miyaura cross‑coupling.

Mechanistic Studies of Position‑Dependent Nucleophilic Aromatic Substitution

The 6‑nitro substitution pattern provides a distinct electronic environment for SNAr reactions, as highlighted by the foundational work of Illuminati et al. on piperidinodechlorination [1]. Researchers comparing activation modes across chloro‑nitronaphthalene isomers can use the 1,6‑isomer to probe β‑nitro activation effects, thereby generating structure–reactivity correlations that inform the design of regioselective substitution reactions. This makes the compound an essential reference standard in physical organic chemistry and process development laboratories.

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